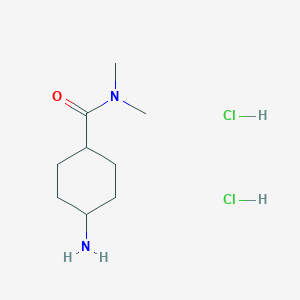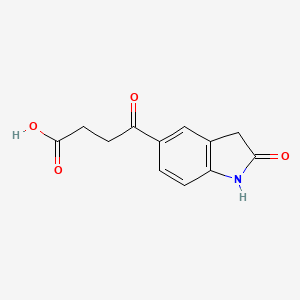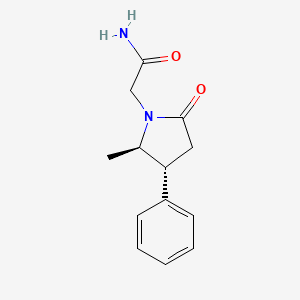![molecular formula C17H14BrN3O2S B2631821 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034268-45-4](/img/structure/B2631821.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are commonly used ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a bipyridine core, with a sulfonamide group and a bromobenzene group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the presence and arrangement of the bipyridine, sulfonamide, and bromobenzene groups .Applications De Recherche Scientifique
Synthesis and Characterization of Bifunctional Oligo-α-Aminopyridines and Their Copper(II) Complexes
This study discusses the synthesis of bifunctional oligo-α-aminopyridine ligands, including compounds structurally similar to N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide, and their copper(II) complexes. These compounds were characterized, and their copper(II) complexes were explored for potential applications in coordination chemistry and catalysis, highlighting their geometrical structures and binding capabilities with metal ions (Hasan et al., 2003).
Development of Highly Efficient Co2+ Ions Sensor
Another study synthesized bis-sulfonamides for applications as heavy metal sensors, demonstrating the environmental and health monitoring potential of sulfonamide derivatives. The study showcased the synthesis methodology and the sensor's electrochemical performance towards cobalt ions, indicating the utility of sulfonamide compounds in developing sensitive and selective sensors for heavy metal detection (Sheikh et al., 2016).
Synthesis, Bacterial Biofilm Inhibition, and Cytotoxicity
Research focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides to study their biofilm inhibitory action and cytotoxicity. This study underlines the antimicrobial potential of sulfonamide derivatives and their possible application in combating bacterial infections and biofilm-related issues (Abbasi et al., 2020).
Photocatalytic Oxidation of Bromide to Bromine
A study employing a ruthenium(II) complex for the photocatalytic oxidation of bromide to bromine presents an example of the potential use of complex compounds in environmental remediation and synthetic chemistry. The research showcases the catalytic capabilities of metal complexes, suggesting potential applications for similar sulfonamide complexes in photocatalytic processes (Tsai & Chang, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPBJJBNJQJZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
![6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2631747.png)

![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)



![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

